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Compound of Interest

Compound Name: 2-Cyclopenten-1-OL

Cat. No.: B1584729

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the *H and 13C Nuclear Magnetic
Resonance (NMR) spectral assignments of 2-Cyclopenten-1-ol. It includes tabulated spectral
data, a detailed experimental protocol for data acquisition, and graphical representations of the
molecular structure and analytical workflow.

Chemical Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of 2-Cyclopenten-1-ol are numbered
as shown in the diagram below.
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Caption: Structure of 2-Cyclopenten-1-ol with atom numbering for NMR assignment.

NMR Spectral Data

The following tables summarize the *H and 3C NMR spectral data for 2-Cyclopenten-1-ol
recorded in deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as the internal

standard.
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Table 1: *H NMR Data (CDCls)

Chemical Shift (3,

Assignment Multiplicity Integration
ppm)
H-2 5.99 m 1H
H-3 5.87 m 1H
H-1 4.84 m 1H
H-4 249 -231 m 2H
H-5 2.13-1.87 m 2H
OH 1.63 brs 1H

Table 2: **C NMR Data (CDCIs)

Assignment Chemical Shift (8, ppm)
C-2 134.8

C-3 132.4

C-1 75.5

C-4 31.8

C-5 29.7

Experimental Protocol

This section outlines a standard procedure for the acquisition of high-quality *H and 3C NMR

spectra for a liquid alcohol sample.

Sample Preparation

o Accurately weigh 10-20 mg of 2-Cyclopenten-1-ol.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCls).
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e For quantitative *H NMR, an internal standard can be added. For routine characterization,
the residual solvent peak can be used for referencing. Tetramethylsilane (TMS) is commonly
used as a reference standard (& 0.00 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Cap the NMR tube securely.

Instrument Parameters

o Spectrometer: A 300 MHz or higher field NMR spectrometer.
e Solvent: CDCIs
e Temperature: 298 K

For 1H NMR:

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

For 13C NMR:

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s

Spectral Width: -10 to 220 ppm
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Data Processing

o Apply Fourier transformation to the raw data (FID).

Perform phase and baseline corrections.

Reference the spectra to the TMS signal at 0.00 ppm for both *H and 13C.

Integrate the signals in the *H spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Diagrams
NMR Analysis Workflow

The logical flow from sample preparation to final data analysis is illustrated below.
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Caption: A streamlined workflow for NMR analysis of organic compounds.

Logical Relationships in **C Chemical Shifts

The chemical shift of each carbon atom is influenced by its local electronic environment. The
diagram below illustrates the key factors affecting the 13C chemical shifts in 2-Cyclopenten-1-

ol.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1584729?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584729?utm_src=pdf-body
https://www.benchchem.com/product/b1584729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

C-1 (75.5 ppm) C-2 (134.8 ppm) C-4 (31.8 ppm) C-5 (29.7 ppm)
[Electronegative -OH groua C-3 (132.4 ppm) sp2 Hybridization sp3 Hybridization

Click to download full resolution via product page

Caption: Factors influencing the relative 13C chemical shifts in 2-Cyclopenten-1-ol.

 To cite this document: BenchChem. [Application Note: *H and 3C NMR Assignment for 2-
Cyclopenten-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584729#1h-and-13c-nmr-assignment-for-2-
cyclopenten-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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